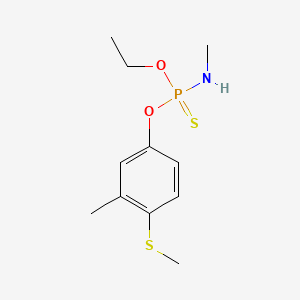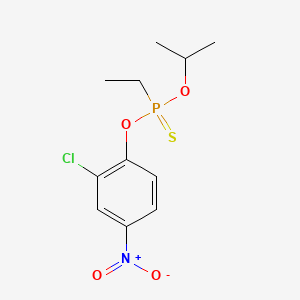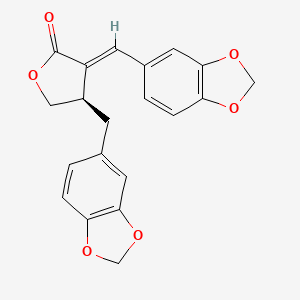
Altanserin tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Altanserin tartrate is a compound that binds to the 5-hydroxytryptamine 2A receptor, also known as the serotonin 2A receptor. It is commonly labeled with the isotope fluorine-18 and used as a radioligand in positron emission tomography studies of the brain. This compound is particularly significant in neuroimaging studies, where it helps in mapping the distribution of serotonin receptors in the brain .
Scientific Research Applications
Altanserin tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a radioligand in positron emission tomography studies to map serotonin receptors.
Biology: Helps in understanding the distribution and function of serotonin receptors in various biological systems.
Medicine: Used in neuroimaging studies to investigate psychiatric and neurological disorders, such as depression and schizophrenia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of altanserin tartrate involves multiple steps. One of the key steps is the reaction of the terminal amino group with thiophosgene, leading to the formation of the corresponding isothiocyanate derivative. This intermediate is then further reacted to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Altanserin tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Mechanism of Action
Altanserin tartrate exerts its effects by binding to the 5-hydroxytryptamine 2A receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, thereby modulating the levels of serotonin in the brain. The molecular targets involved include the serotonin receptors located in various regions of the brain, such as the neocortex and cerebellum .
Similar Compounds:
Volinanserin (MDL-100,907): Another 5-hydroxytryptamine 2A receptor antagonist used in positron emission tomography studies.
Setoperone: Used as a radioligand in positron emission tomography studies targeting serotonin receptors.
Ketanserin: A serotonin receptor antagonist used in various neuroimaging studies.
Uniqueness of this compound: this compound is unique due to its high affinity and selectivity for the 5-hydroxytryptamine 2A receptor. This makes it particularly useful in neuroimaging studies, where precise mapping of serotonin receptors is required. Additionally, its labeling with fluorine-18 allows for high-resolution imaging in positron emission tomography studies .
properties
CAS RN |
79449-96-0 |
|---|---|
Molecular Formula |
C26H28FN3O8S |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
VZGOQPXIRAHJLV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS RN |
79449-96-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
altanserin altanserin tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



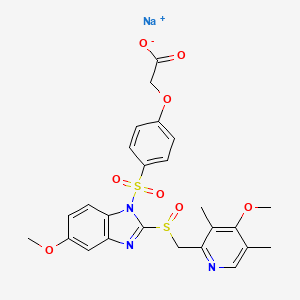

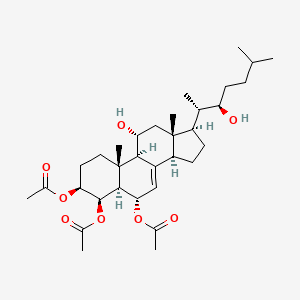
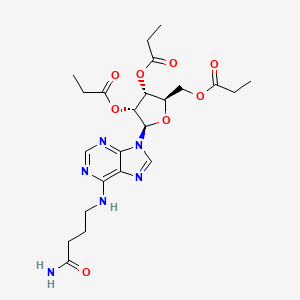

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
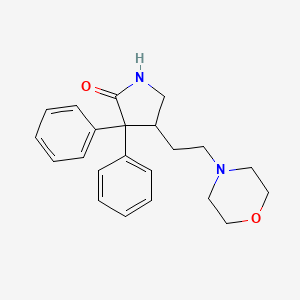

![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
